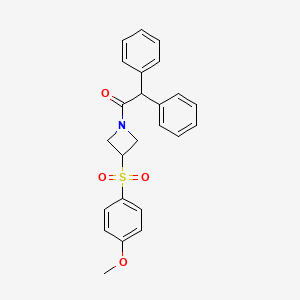

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone, also known as MSADE, is a chemical compound that belongs to the class of azetidinone derivatives. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Antibacterial and Antifungal Agents

The 2-azetidinone ring system is a fundamental structural motif found in β-lactam antibiotics. These antibiotics, including penicillins and cephalosporins, exhibit broad-spectrum antibacterial activity. Researchers have explored the synthesis of 3-pyrrole-substituted 2-azetidinones as potential antibacterial agents. Their effectiveness against bacterial pathogens could be attributed to the presence of the 2-azetidinone ring .

Anticancer Properties

1,4-Diarylazetidin-2-ones have demonstrated promising antimitotic activity in breast cancer cell lines. These compounds target tubulin and act as selective estrogen receptor modulators (SERMs). The development of novel azetidinones with improved efficacy and selectivity remains an active area of research .

Catalysis and Green Synthesis

The synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation represents a green and practical method. This approach allows for the rapid formation of diverse 2-azetidinones with various substituents at N-1 and C-4 positions. The Lewis acid catalyst (molecular iodine) and microwave irradiation synergistically enhance reaction yields .

Ligands in Coordination Chemistry

Researchers have explored the use of 2-azetidinone derivatives as ligands in coordination chemistry. These compounds can coordinate with metal ions, leading to the formation of novel complexes. Investigations into their stability, reactivity, and potential applications in catalysis and materials science are ongoing .

Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonists

The compound AZD1979 , which contains a 3-(4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl group, has been identified as an MCHr1 antagonist. Its favorable physicochemical properties make it a potential candidate for drug development .

Heterocyclic Chemistry and Drug Design

The 3-(pyrazol-1-yl)azetidine derivative, synthesized from 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone, exhibits interesting properties. Researchers have investigated its potential as a building block for designing novel heterocyclic compounds with diverse biological activities .

Mechanism of Action

Target of Action

The primary targets of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone are transpeptidase enzymes , also known as penicillin-binding proteins . These enzymes play a crucial role in bacterial cell-wall synthesis .

Mode of Action

This compound interacts with its targets by binding to the transpeptidase enzymes, thereby inhibiting the synthesis of bacterial cell walls . This interaction results in the disruption of bacterial growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathway responsible for bacterial cell-wall synthesis . By inhibiting the transpeptidase enzymes, it disrupts the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall . The downstream effects include the weakening of the bacterial cell wall, leading to osmotic instability and ultimately, bacterial cell death .

Result of Action

The molecular effect of this compound’s action is the inhibition of the transpeptidase enzymes, disrupting the synthesis of bacterial cell walls . On a cellular level, this leads to the death of bacterial cells due to osmotic instability .

properties

IUPAC Name |

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO4S/c1-29-20-12-14-21(15-13-20)30(27,28)22-16-25(17-22)24(26)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22-23H,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYKCWIECSVWGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2,2-diphenylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2379193.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2379194.png)

![N-(2,6-dimethylphenyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2379196.png)

amine](/img/structure/B2379204.png)

![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)